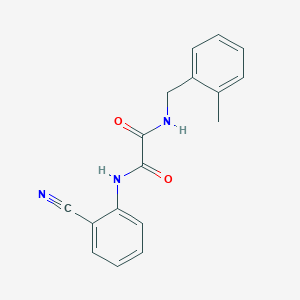

N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-6-2-3-8-14(12)11-19-16(21)17(22)20-15-9-5-4-7-13(15)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRMKXFFLSDPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 2-methylbenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- Substituents :

- N1: 2,4-Dimethoxybenzyl (electron-donating groups).

- N2: 2-(Pyridin-2-yl)ethyl (aromatic heterocycle).

- 16.099) . Reduces monosodium glutamate (MSG) usage in food products .

- Key Data: High-throughput screening identified its potency at the hTAS1R1/hTAS1R3 receptor . Non-toxic in rodent studies and approved globally as a flavor compound .

Antiviral Oxalamides (Compounds 13–15)

- Substituents :

- N1: 4-Chlorophenyl (electron-withdrawing group).

- N2: Thiazolyl-pyrrolidine or thiazolyl-piperidine moieties (heterocyclic systems).

- Applications :

- Key Data :

Cytochrome P450-Activated Inhibitors (Compounds 16–23, 28–29)

- Substituents :

- N1: Varied aryl groups (e.g., 4-methoxyphenyl, 3-chloro-4-fluorophenyl).

- N2: 4-Methoxyphenethyl (common in this series).

- Applications :

- Key Data :

Coordination Polymer Ligand (H3obea)

- Substituents :

- N1: 2-Carboxyphenyl (chelating group).

- N2: 2-Hydroxyethyl (flexible linker).

- Applications :

- Key Data :

Comparative Analysis

Substituent Effects

- Electron-Withdrawing Groups (e.g., Cl, CN) : Enhance metabolic stability and receptor binding in antiviral and enzyme-inhibiting analogs .

- Electron-Donating Groups (e.g., OMe) : Improve solubility and flavor receptor activation, as seen in S336 .

- Heterocyclic Moieties (e.g., pyridyl, thiazolyl) : Contribute to antiviral activity via hydrophobic and π-π interactions .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide is a compound with notable biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

Basic Information

- Chemical Name : N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide

- CAS Number : 898356-12-2

- Molecular Formula : C18H18N2O2

- Molecular Weight : 298.35 g/mol

Structural Characteristics

The compound features a unique oxalamide structure, which is significant for its biological interactions. The presence of both a cyanophenyl and a methylbenzyl group contributes to its lipophilicity and potential binding affinity to biological targets.

N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide exhibits various biological activities, primarily through its interaction with specific protein targets. The mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be crucial in cancer therapy.

- Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound has potential therapeutic effects, including:

- Anticancer Activity : Studies have demonstrated its ability to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies

-

Anticancer Efficacy

- A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide against various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting potent cytotoxic effects.

-

Inflammation Model

- In an animal model of inflammation, the compound was administered to assess its anti-inflammatory effects. Results indicated a marked decrease in edema and inflammatory markers compared to control groups.

Data Table of Biological Activity

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Anticancer Activity | MTT Assay | IC50 = 5 µM in MCF-7 cells | Journal of Medicinal Chemistry |

| Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction observed | Experimental Biology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.